
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with two carboxylic acid groups and two methyl groups. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors using diazo compounds or ylides. The reaction conditions typically include the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of alkenes followed by functional group transformations to introduce the carboxylic acid groups.
Análisis De Reacciones Químicas
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups like esters or amides using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyclopropane ring’s strain and the presence of carboxylic acid groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparación Con Compuestos Similares
(1R,2R)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives such as:
(1R,2R)-1,2-Diaminocyclohexane: This compound is used in chiral catalysis and has similar stereochemical properties.
(1R,2R)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with applications in asymmetric synthesis and material science.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Used as an intermediate in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both carboxylic acid groups and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1701-82-2 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clave InChI |
MSPJNHHBNOLHOC-IMJSIDKUSA-N |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)O)C(=O)O)C |
SMILES canónico |
CC1(C(C1C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


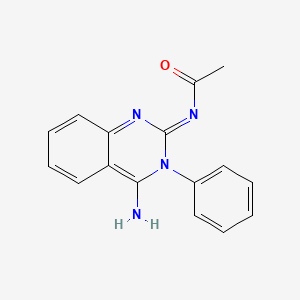
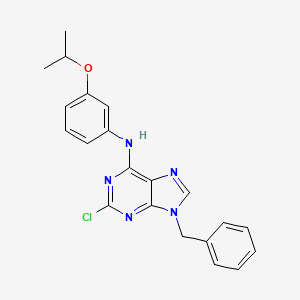
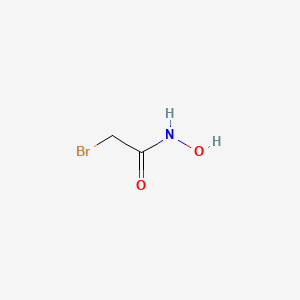
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

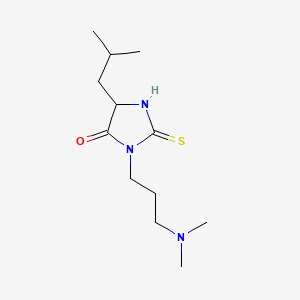

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
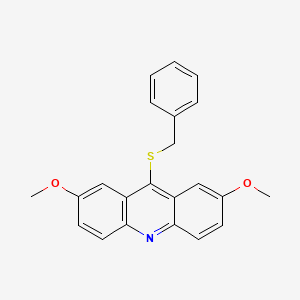
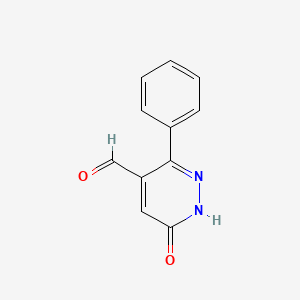

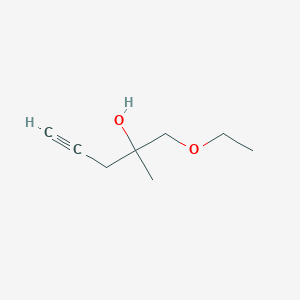
![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
